molecular formula C9H8BrIO2 B2935588 Methyl 4-bromo-2-iodo-6-methylbenzoate CAS No. 1021344-69-3

Methyl 4-bromo-2-iodo-6-methylbenzoate

Cat. No. B2935588
CAS RN: 1021344-69-3
M. Wt: 354.969
InChI Key: ZSTLHSKWDHIWKM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-iodo-6-methylbenzoate is a chemical compound with the molecular formula C9H8BrIO2 . It has a molecular weight of 354.97 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for Methyl 4-bromo-2-iodo-6-methylbenzoate is 1S/C9H8BrIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 4-bromo-2-iodo-6-methylbenzoate is a liquid at room temperature . Its exact boiling point is not specified in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Analysis of Related Compounds : Studies involving the synthesis of compounds similar to Methyl 4-bromo-2-iodo-6-methylbenzoate, such as the synthesis of vibralactone via reductive alkylation, highlight the methodologies for constructing complex molecules with potential biological activities. These methods include steps like hydrolysis, iodolactonization, and intramolecular reactions, which are crucial for synthesizing specific organic molecules (Zhou & Snider, 2008).

  • Structural and Theoretical Analysis : Research on structurally similar compounds, like methyl 4-hydroxybenzoate, employs X-ray crystallography and computational chemistry (DFT and HF methods) for elucidating molecular structures and interactions. Such studies provide a foundational understanding of how similar compounds might interact at the molecular level and predict their properties and reactivity (Sharfalddin et al., 2020).

Chemical Synthesis and Applications

  • Chemical Synthesis Techniques : The detailed synthesis routes for aromatic compounds, including halogenation, cross-coupling reactions, and the use of directing groups, are fundamental in the development of complex molecules for various applications. Studies on the copper-catalyzed cross-coupling and the effects of Zn(II) byproducts in reactions involving similar compounds could provide insights into optimizing synthesis conditions for Methyl 4-bromo-2-iodo-6-methylbenzoate and related molecules (Jover, 2018).

  • Application in Synthesis of Biological Molecules : The methodologies used in the synthesis of biologically active molecules, such as the total synthesis of natural products, can inform potential applications of Methyl 4-bromo-2-iodo-6-methylbenzoate in pharmaceuticals or material science. For example, the synthesis of vibralactone without the use of protecting groups except for iodolactone, suggests approaches for constructing complex natural products (Zhou & Snider, 2008).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 4-bromo-2-iodo-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLHSKWDHIWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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